molecular formula C12H9FN4O3S B3006042 N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide CAS No. 455322-68-6

N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B3006042
CAS No.: 455322-68-6
M. Wt: 308.29
InChI Key: CLQMBVFVFKDIHQ-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a synthetic acetamide derivative featuring a fluorinated nitroaryl group and a pyrimidinylsulfanyl substituent. The compound’s structure combines electron-withdrawing groups (fluoro and nitro) on the phenyl ring, which may enhance lipophilicity and influence intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O3S/c13-9-3-2-8(6-10(9)17(19)20)16-11(18)7-21-12-14-4-1-5-15-12/h1-6H,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQMBVFVFKDIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article explores its biological activity, focusing on its efficacy against various pathogens, cytotoxicity profiles, and implications for further research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H9_{9}F1_{1}N4_{4}O2_{2}S
  • Molecular Weight : 272.27 g/mol

The antimicrobial activity of this compound appears to be linked to its ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways associated with nucleic acid synthesis. This is particularly relevant in the context of resistant strains of bacteria.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against various strains of bacteria, specifically Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values indicate a promising profile for this compound when tested in combination with other antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) against Klebsiella pneumoniae

Compound NameMIC (µg/mL)
This compound512
Ciprofloxacin0.5
Cefepime32
Ceftazidime16
Meropenem0.25
Imipenem0.25

The MIC for this compound is significantly higher than that of conventional antibiotics, indicating that while it may not be as potent on its own, it could serve as an adjunct therapy when combined with other antibiotics to enhance efficacy against resistant strains.

Cytotoxicity Studies

Preliminary cytotoxicity tests have shown that this compound exhibits low toxicity levels in vitro. This is an important characteristic for any potential therapeutic agent as it suggests a favorable safety profile.

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)
HEK293 (Human Embryonic Kidney)>1000
MCF7 (Breast Cancer)>1000
A549 (Lung Cancer)>1000

The IC50 values indicate that the compound does not exhibit significant cytotoxic effects at concentrations that would be therapeutically relevant.

Case Studies and Research Findings

  • Combination Therapy : A study investigated the effects of combining this compound with ciprofloxacin and meropenem against Klebsiella pneumoniae strains. The results demonstrated enhanced bactericidal activity, suggesting that this compound could be a valuable addition to existing antibiotic regimens.
  • Mechanistic Insights : Research has indicated that the compound may interfere with bacterial DNA synthesis by acting on topoisomerases, which are crucial for DNA replication and repair processes.
  • Future Directions : Given its unique structure and promising biological activity, further studies are warranted to explore its full potential, including:
    • Structure-activity relationship (SAR) studies to optimize efficacy.
    • In vivo studies to assess pharmacokinetics and therapeutic outcomes.
    • Investigating potential applications beyond antibacterial activity, such as antiviral or antifungal properties.

Scientific Research Applications

Antimicrobial Activity

Overview : Recent studies have highlighted the antimicrobial properties of N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide, particularly against resistant strains of bacteria.

Case Study : A study investigated the effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), a derivative of the compound, in combination with various antibiotics against Klebsiella pneumoniae. The results indicated that CFA exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL against all tested strains, which is significantly higher than conventional antibiotics like ciprofloxacin and meropenem. Notably, CFA displayed bactericidal properties with an MBC/MIC ratio less than or equal to 4, indicating its potential as an effective antimicrobial agent .

CompoundMIC (µg/mL)MBC (µg/mL)Bactericidal/Bacteriostatic
CFA512512Bactericidal
Ciprofloxacin0.51Bactericidal
Meropenem0.250.5Bactericidal

Cancer Research Applications

Overview : The compound's structural features suggest potential applications in cancer therapy, particularly through its interactions with biological targets involved in tumor growth and proliferation.

Research Findings : Preliminary studies on similar compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines. For instance, related piperazine derivatives have shown IC50 values ranging from 10 to 50 µM against human breast cancer cells, suggesting that modifications to the structure could enhance efficacy .

Pharmacological Properties

Mechanism of Action : The compound may interact with neurotransmitter systems due to the presence of the dimethylamino group, which could influence serotonin and dopamine pathways. This interaction is significant for developing treatments for mood disorders and neuropharmacological applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity
CFAContains a chloro group instead of sulfanylacetamideModerate activity against Klebsiella pneumoniaeNot extensively studied
Piperazine Derivative AContains piperazine ring and various substitutionsActive against Gram-positive bacteriaIC50 values between 10-50 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide with three key analogs, focusing on substituent effects, bioactivity, and molecular interactions.

2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)

  • Structural Differences : Replaces the pyrimidinylsulfanyl group with a chloro atom .
  • Bioactivity : Exhibits antibacterial activity against Klebsiella pneumoniae with an MIC of 512 µg/mL, outperforming its precursor (A1, MIC = 1024 µg/mL). The chloro atom enhances binding to penicillin-binding protein (PBP) via hydrophobic interactions, promoting cell lysis .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Structural Differences: Features a 4-chlorophenyl group and a 4,6-diaminopyrimidinylsulfanyl substituent .
  • Molecular Interactions: Crystal structure analysis reveals hydrogen bonding between the diaminopyrimidine moiety and sulfanyl-acetamide backbone, stabilizing the molecule. The chlorophenyl group contributes to hydrophobic packing .

3-Chloro-N-phenyl-phthalimide

  • Structural Differences: A phthalimide derivative with a chloro substituent, used as a monomer for polyimide synthesis .
  • Relevance: Highlights the role of chloro substituents in stabilizing synthetic intermediates.

Structural and Functional Analysis Table

Compound Name Key Substituents Bioactivity (MIC) Key Interactions Pharmacokinetic Profile
This compound 4-fluoro-3-nitrophenyl, pyrimidin-2-ylsulfanyl Not reported Predicted π-π stacking, H-bonding Inferred high lipophilicity
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) 4-fluoro-3-nitrophenyl, chloro 512 µg/mL (K. pneumoniae) Hydrophobic anchoring to PBP Favorable oral bioavailability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-chlorophenyl, 4,6-diaminopyrimidinylsulfanyl Not reported H-bonding, hydrophobic packing Not reported

Key Research Findings and Implications

Substituent Impact on Bioactivity: The chloro atom in A2 improves antibacterial potency compared to non-halogenated analogs . For the target compound, the pyrimidinylsulfanyl group may similarly enhance target binding through heterocyclic interactions, though direct evidence is lacking.

Crystallographic Insights : Analogous pyrimidine-containing compounds (e.g., in ) demonstrate stable crystal packing via H-bonding, suggesting the target compound may exhibit similar stability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-fluoro-3-nitrophenyl)-2-pyrimidin-2-ylsulfanylacetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a pyrimidine-2-thiol derivative and a halogenated acetamide precursor. To optimize purity, reflux conditions (e.g., ethanol or acetic anhydride) and stoichiometric ratios should be carefully controlled. Post-synthesis, recrystallization using ethanol or acetonitrile is recommended, as demonstrated in analogous N-(substituted phenyl)acetamide syntheses . Purity can be verified via HPLC (C18 column, methanol/water mobile phase) and melting-point analysis.

Q. How can the molecular conformation of this compound be characterized, and what structural features influence its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for conformational analysis. For related compounds, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, while dihedral angles between aromatic rings (e.g., 42–67° in chlorophenyl analogues) dictate planarity and steric interactions . Use SHELXS97/SHELXL2016 for structure refinement and PLATON for visualizing hydrogen-bonding networks .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, expect aromatic proton signals at δ 7.5–8.5 ppm (fluoro-nitrophenyl group) and δ 8.6–9.0 ppm (pyrimidinyl protons). The thioacetamide (–S–CO–) linkage can be confirmed via IR absorption at ~1670 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–S stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between this compound and its structural analogues?

  • Methodological Answer : Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., 42.25° vs. 67.84° in chlorophenyl derivatives) may arise from substituent electronic effects. Perform comparative SCXRD studies and density functional theory (DFT) calculations to correlate steric/electronic interactions with conformational differences . Validate using Cambridge Structural Database (CSD) entries for similar scaffolds .

Q. What experimental design strategies optimize reaction yields for derivatives with modified substituents?

  • Methodological Answer : Employ statistical design of experiments (DoE), such as response surface methodology (RSM), to assess variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design could minimize trial runs while maximizing yield, as applied in pyrimidine-based syntheses . Pair this with real-time monitoring via in situ FT-IR to track intermediate formation.

Q. How can computational modeling predict the bioactivity of this compound, and what validation experiments are required?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or enzymes with sulfhydryl active sites). Validate predictions via in vitro assays, such as enzyme inhibition or cell viability tests. For instance, trifluoromethyl groups in related compounds enhance lipophilicity and metabolic stability, guiding SAR studies . Cross-reference with ICReDD’s reaction path search methods for mechanistic insights .

Q. What strategies mitigate challenges in characterizing metastable polymorphs of this compound?

  • Methodological Answer : Combine variable-temperature SCXRD and differential scanning calorimetry (DSC) to identify polymorph transitions. For metastable forms, use anti-solvent crystallization under controlled humidity. Synchrotron radiation can capture transient structures, as applied in studies of nitro-phenyl acetamides .

Methodological Notes

  • Data Contradiction Analysis : When conflicting structural data arise, cross-validate using multiple techniques (e.g., SCXRD, NMR, and DFT) and consult CSD entries for analogous compounds .
  • Advanced Synthesis : Integrate flow chemistry for high-throughput screening of derivatives, leveraging ICReDD’s computational-experimental feedback loop .
  • Safety Protocols : Follow OSHA guidelines for handling nitro and fluoro substituents, including fume hood use and PPE (gloves, goggles) .

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